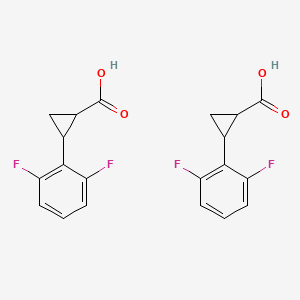
trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid
Vue d'ensemble
Description
“trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid” is a chemical compound with a molecular weight of 198.17 . The IUPAC name for this compound is 2-(2,6-difluorophenyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for “trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid” is 1S/C10H8F2O2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid” include a molecular weight of 198.17 . Unfortunately, other specific physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Chiral Ligand Synthesis
Okada et al. (1992) developed a chiral diphosphine ligand, synthesized from trans-1,2-bis(diphenylphosphinyl)ethene, which was used in asymmetric allylic alkylation with good optical yields when combined with its palladium complex. This showcases the application of cyclopropanecarboxylic acid derivatives in chiral catalysis and asymmetric synthesis (Okada, Minami, Yamamoto, & Ichikawa, 1992).
Stereoselective Synthesis
Meiresonne, Mangelinckx, & Kimpe (2012) accomplished the stereoselective synthesis of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid, which was then incorporated into dipeptides using standard peptide coupling techniques. This research highlights the utility of cyclopropanecarboxylic acid derivatives in peptide synthesis (Meiresonne, Mangelinckx, & Kimpe, 2012).
Ionization Study
Kusuyama (1979) studied the ionization of cis- and trans-2-substituted 1-cyclopropanecarboxylic acids. This research contributes to the understanding of the electronic effects of different substituents on the acidity of cyclopropanecarboxylic acids, which is crucial in organic synthesis and drug design (Kusuyama, 1979).
Synthesis of trans-2-(trifluoromethyl)cyclopropanes
Duncton & Singh (2013) reported the synthesis of trans-2-(trifluoromethyl)cyclopropanecarboxylic acid derivatives, showcasing the utility of these compounds in organic synthesis and the development of new chemical reactions (Duncton & Singh, 2013).
Biochemical Applications
Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid was studied by Dourtoglou & Koussissi (2000). This illustrates the potential biochemical and pharmacological applications of cyclopropanecarboxylic acid derivatives (Dourtoglou & Koussissi, 2000).
Propriétés
IUPAC Name |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8F2O2/c2*11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h2*1-3,5-6H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXNZEUNTHTCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC=C2F)F.C1C(C1C(=O)O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



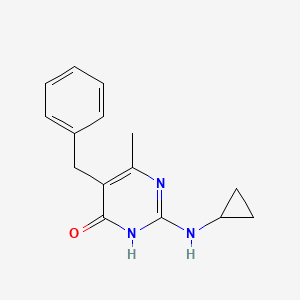
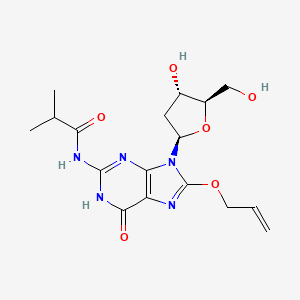
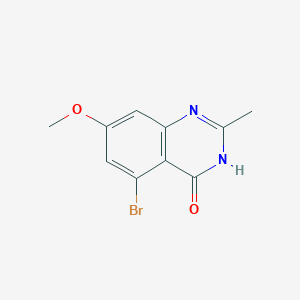
![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)
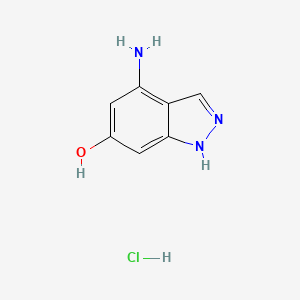
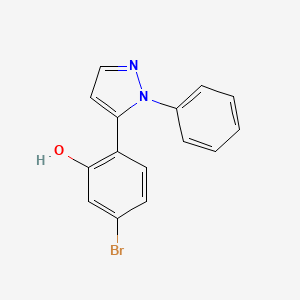

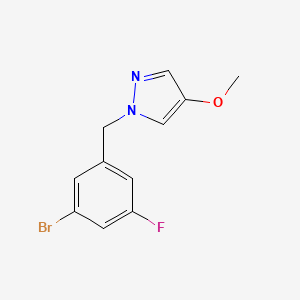

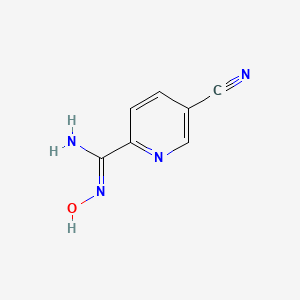


![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)